![molecular formula C12H16N2OS B5121902 N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)
N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, commonly known as AHU, is a synthetic compound that belongs to the class of thiourea derivatives. AHU has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The compound exhibits a wide range of biological activities, making it an attractive candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of AHU involves the inhibition of tubulin polymerization, which is essential for cell division. AHU binds to the colchicine-binding site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. Moreover, AHU has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
AHU exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antidiabetic activities. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the levels of antioxidant enzymes. Furthermore, AHU has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
AHU has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized using simple methods and purified using standard techniques. However, AHU has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Moreover, AHU exhibits cytotoxicity at high concentrations, which limits its use in in vivo studies.
Zukünftige Richtungen
AHU has great potential for future research in various fields, including drug discovery, material science, and agriculture. Some possible future directions for research on AHU include:
1. Development of AHU-based anticancer drugs with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the potential applications of AHU in the treatment of other diseases, such as diabetes and inflammation.
3. Synthesis of AHU-based materials with unique properties, such as high conductivity and catalytic activity.
4. Evaluation of the efficacy of AHU as a plant growth regulator and pesticide.
In conclusion, N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, or AHU, is a synthetic compound with significant potential for scientific research. The compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. AHU has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on AHU could lead to the development of novel drugs, materials, and agricultural products.
Synthesemethoden
AHU can be synthesized using various methods, including the reaction of allyl isothiocyanate with 4-hydroxyphenethylamine hydrochloride, followed by the reaction with sodium thiocyanate. Another method involves the reaction of allylamine with 4-hydroxyphenethyl isothiocyanate, followed by the reaction with ammonium thiocyanate. The purity and yield of the synthesized AHU can be improved by using suitable purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
AHU has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. AHU induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, AHU has been shown to inhibit the growth of tumor cells by suppressing the expression of angiogenesis-related genes.
Eigenschaften
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-8-13-12(16)14-9-7-10-3-5-11(15)6-4-10/h2-6,15H,1,7-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQAHADERHMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Hydroxyphenyl)ethyl]-3-prop-2-enylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

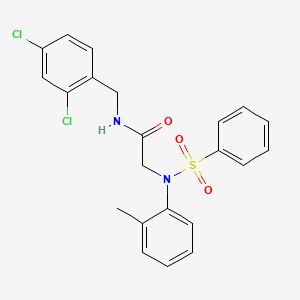
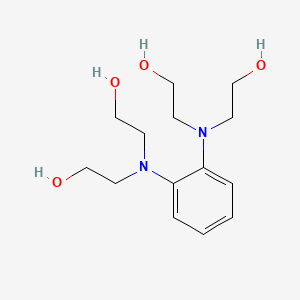
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
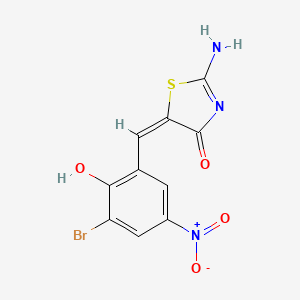
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
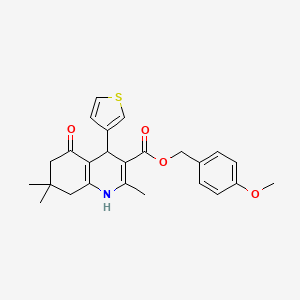
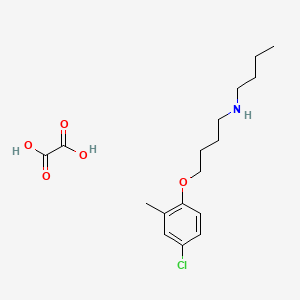
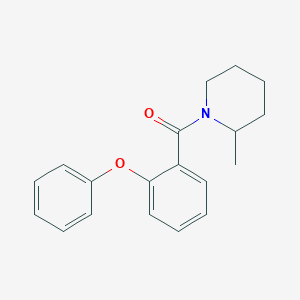
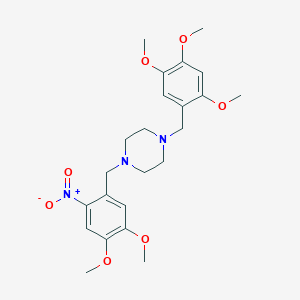
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)